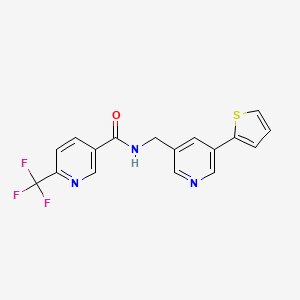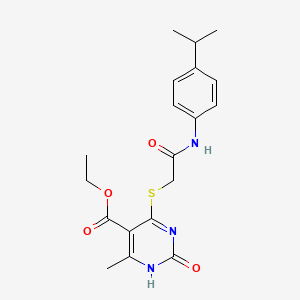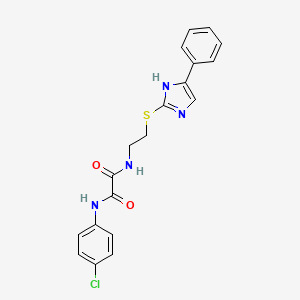
N1-(4-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, also known as CPI-455, is a novel small molecule inhibitor that has shown promising results in scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
Several studies have focused on the synthesis and characterization of novel heterocyclic compounds incorporating the phenyl-imidazole moiety. For example, one study reported the synthesis of pyrazole- and isoxazole-based heterocycles, exhibiting antiviral activity against Herpes simplex type-1 (HSV-1) (Dawood et al., 2011). Another study synthesized quinazoline derivatives as potential antimicrobial agents, highlighting their effectiveness against various bacterial and fungal strains (Desai et al., 2007).
Antimicrobial and Antifungal Activities
Research has also explored the antimicrobial and antifungal potentials of compounds featuring the chlorophenyl-imidazole structure. Compounds synthesized from reactions involving phenylisothiocyanate showed significant antimicrobial properties (Desai et al., 2011). Additionally, novel thiadiazoles and thiazoles incorporating the pyrazole moiety were prepared, demonstrating promising anticancer activity against breast carcinoma cell lines (Gomha et al., 2014).
Anticancer Potential
The anticancer potential of related compounds has been evaluated, revealing that certain synthesized derivatives possess concentration-dependent cellular growth inhibitory effects, particularly against breast carcinoma cell lines (Gomha et al., 2014). This highlights the potential for developing novel anticancer agents based on the chlorophenyl-imidazole backbone.
Electrochemical and Electrochromic Properties
Compounds derived from the chlorophenyl-imidazole structure have been investigated for their electrochemical and electrochromic properties. A study focused on the synthesis and characterization of novel donor–acceptor type monomers, which showed good electrochemical activity and the potential for color change applications in electrochromic devices (Hu et al., 2013).
Isozyme-Selective Heme Oxygenase Inhibitors
Imidazole-dioxolane compounds, structurally distinct from metalloporphyrin HO inhibitors, were synthesized and found to be highly selective for the HO-1 isozyme, offering a novel approach to isozyme-selective heme oxygenase inhibition (Vlahakis et al., 2006).
Eigenschaften
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c20-14-6-8-15(9-7-14)23-18(26)17(25)21-10-11-27-19-22-12-16(24-19)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,25)(H,22,24)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJFBDLGOHGBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2592622.png)
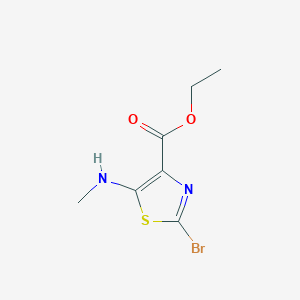
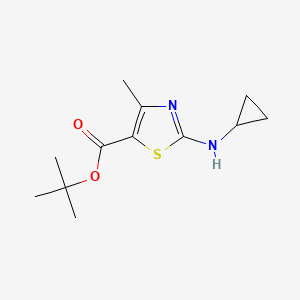
amine](/img/structure/B2592629.png)

![3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2592633.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2592636.png)
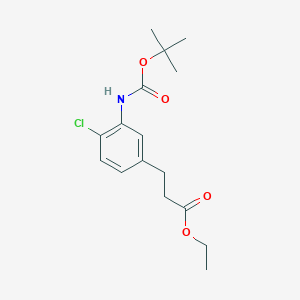
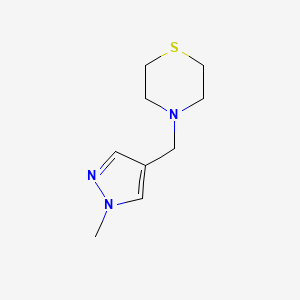
![2-(2-Fluorophenoxy)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2592640.png)
![1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2592641.png)
